10-Thiocolchicoside vs. Colchicine: Differentiated Receptor Pharmacology and In Vitro Potency
10-Thiocolchicoside functions as a potent competitive antagonist of GABAA receptors, a mechanism distinct from colchicine, which is primarily a tubulin polymerization inhibitor. Quantitative in vitro data shows 10-thiocolchicoside inhibits GABAA receptor-mediated currents in rat Purkinje cells with an IC50 of 0.15 µM (150 nM) [1]. In contrast, colchicine's primary activity is inhibition of tubulin polymerization with a reported IC50 of 3 nM . This represents a >1,000-fold difference in potency for the respective primary targets.
| Evidence Dimension | In vitro potency on primary target |
|---|---|
| Target Compound Data | IC50 = 0.15 µM (GABAA receptor antagonism in rat Purkinje cells) |
| Comparator Or Baseline | Colchicine, IC50 = 3 nM (tubulin polymerization inhibition) |
| Quantified Difference | 10-Thiocolchicoside is ~50-fold less potent at its primary target compared to colchicine's potency at its primary target (3 nM vs 150 nM). |
| Conditions | Rat cerebellar Purkinje cells for thiocolchicoside; in vitro tubulin polymerization assay for colchicine. |
Why This Matters
This confirms 10-thiocolchicoside acts through a completely different primary mechanism (GABAergic vs. microtubule), which is the basis for its use as a muscle relaxant rather than an anti-mitotic agent for gout or cancer.
- [1] Carta, M., Murru, L., Botta, P., et al. (2006). The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system. Neuropharmacology, 51(4), 805-815. View Source
